2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-dimethylbenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-trione
- 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-thione
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61958-93-8 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)7-15-12(17)14-11(16)6-13-15/h3-6H,7H2,1-2H3,(H,14,16,17) |
InChI Key |
IQQPPRVPGOQJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)NC(=O)C=N2)C |
Origin of Product |
United States |
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